2-(3-(4-Fluorobenzyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(4-Fluorobenzyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that features a bicyclo[1.1.1]pentane core, which is a highly strained carbocycle.
Preparation Methods
The synthesis of 2-(3-(4-Fluorobenzyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the construction of the bicyclo[1.1.1]pentane framework. This can be achieved through carbene insertion into the central bond of bicyclo[1.1.0]butanes or via radical or nucleophilic addition across the central bond of [1.1.1]propellanes . Industrial production methods often focus on scalable and practical approaches, such as photoredox catalysis and metal-free homolytic aromatic alkylation .
Chemical Reactions Analysis
2-(3-(4-Fluorobenzyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(3-(4-Fluorobenzyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological systems and interactions.
Mechanism of Action
The mechanism of action of 2-(3-(4-Fluorobenzyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The compound’s bicyclo[1.1.1]pentane core provides a rigid and three-dimensional structure that can interact with biological targets in a unique manner. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-(3-(4-Fluorobenzyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include other bicyclo[1.1.1]pentane derivatives and substituted bridged cycloalkane derivatives. These compounds share the bicyclo[1.1.1]pentane core but differ in their substituents, which can significantly affect their properties and applications . For example:
N-(3-(2-(4-Chlorophenoxy)acetamido)bicyclo[1.1.1]pentan-1-yl)-2-cyclobutane-1-carboxamide: This compound features a chlorophenoxy group and is used in medicinal chemistry.
3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid: This derivative is used as a building block in synthetic chemistry.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H24BFO2 |
---|---|
Molecular Weight |
302.2 g/mol |
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H24BFO2/c1-15(2)16(3,4)22-19(21-15)18-10-17(11-18,12-18)9-13-5-7-14(20)8-6-13/h5-8H,9-12H2,1-4H3 |
InChI Key |
QTTANZZOWNGOSS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.